3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester .
- Structurally, it contains a pyrido[1,2-a]pyrimidin-4-one core with various functional groups attached.
- The compound’s complex structure suggests potential interesting properties and applications.
Preparation Methods
Chemical Reactions Analysis
Reactivity: Due to its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions: These would depend on the specific reaction. For example, reducing agents like lithium aluminum hydride (LiAlH₄) or oxidizing agents like potassium permanganate (KMnO₄) could be involved.
Major Products: Without specific data, I can’t pinpoint exact products, but modifications to the core structure would yield derivatives with altered properties.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal biological activity.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: If scalable synthesis becomes feasible, applications could emerge in materials science or pharmaceuticals.
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with cellular components would be crucial for any therapeutic use.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlighting its uniqueness would require a detailed comparison with structurally related compounds.
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O3S2/c1-12(2)10-21-17-14(18(25)24-11-13(3)5-6-16(24)22-17)9-15-19(26)23(7-8-27-4)20(28)29-15/h5-6,9,11-12,21H,7-8,10H2,1-4H3/b15-9- |
InChI Key |
SIESHQUOHSRBSI-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCC(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.